molecular formula C18H13FN2OS B2474648 2-fluoro-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868674-57-1

2-fluoro-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2474648
CAS RN: 868674-57-1
M. Wt: 324.37
InChI Key: VMYJBHQPTIMTHI-ZZEZOPTASA-N
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Description

2-fluoro-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a benzothiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Antimicrobial Activity

  • Fluorobenzamides containing thiazole and thiazolidine derivatives have been synthesized and shown to possess promising antimicrobial activity. The presence of a fluorine atom in the benzoyl group of these compounds is crucial for enhancing their antimicrobial efficacy against a variety of bacterial and fungal strains (Desai et al., 2013).

Antitumor Activity

  • Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized, demonstrating potent cytotoxicity in vitro against certain human cancer cell lines. These compounds exhibit a biphasic dose-response relationship, with some showing broad-spectrum activity in the NCI cell panel. One specific compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been highlighted for its potent broad-spectrum antitumor activity without producing exportable metabolites, making it a focus for pharmaceutical development (Hutchinson et al., 2001).

Synthetic Utility and Other Biological Activities

  • Synthesis of bioactive molecules involving fluoro substituted benzothiazoles for biological and pharmacological screening, showcasing their utility in generating compounds with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
  • Development of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives , highlighting a one-pot, multicomponent synthesis method. These new compounds have been characterized and analyzed for their potential application in various domains (Hossaini et al., 2017).
  • Synthesis of pro-apoptotic indapamide derivatives as anticancer agents, indicating the exploration of indapamide-based compounds for their potential use in cancer treatment (Yılmaz et al., 2015).

properties

IUPAC Name

2-fluoro-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c1-3-11-21-16-12(2)7-6-10-15(16)23-18(21)20-17(22)13-8-4-5-9-14(13)19/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYJBHQPTIMTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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